molecular formula C8H17NO3 B14599299 2,2-Dipropoxyacetamide CAS No. 61190-00-9

2,2-Dipropoxyacetamide

Cat. No.: B14599299
CAS No.: 61190-00-9
M. Wt: 175.23 g/mol
InChI Key: IKLCXIALUGVKKM-UHFFFAOYSA-N
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Description

2,2-Dipropoxyacetamide is an acetamide derivative characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the central carbon atom of the acetamide backbone.

The propoxy groups are aliphatic and electron-donating, which may enhance solubility in nonpolar solvents compared to aromatic substituents. This could make this compound a candidate for applications in agrochemicals or pharmaceuticals, where balanced lipophilicity is critical. However, the absence of direct studies necessitates extrapolation from related compounds.

Properties

CAS No.

61190-00-9

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2,2-dipropoxyacetamide

InChI

InChI=1S/C8H17NO3/c1-3-5-11-8(7(9)10)12-6-4-2/h8H,3-6H2,1-2H3,(H2,9,10)

InChI Key

IKLCXIALUGVKKM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(=O)N)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dipropoxyacetamide typically involves the reaction of acetamide with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipropoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2,2-Dipropoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2,2-Dipropoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives and Related Compounds

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Hazards/Regulatory Notes References
This compound C₈H₁₇NO₃ (inferred) Two propoxy (-OCH₂CH₂CH₃) groups Hypothesized moderate lipophilicity; potential agrochemical use No specific data available -
2-Phenoxyacetamide analogs Varies (e.g., C₈H₉NO₂) Phenoxy (-OC₆H₅) group Synthetic versatility; used in medicinal chemistry for bioactivity modulation Limited hazard data; standard acetamide precautions apply
2,2-Difluorothioacetamide C₂H₃F₂NS Difluoro (-F₂) and thioamide (-C(=S)NH₂) Enhanced electrophilicity; applications in organofluorine chemistry Likely higher toxicity due to thioamide group
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ Diphenyl and hydroxy groups Used in synthesis of glycolic acid derivatives; steric hindrance impacts reactivity Low acute toxicity; irritant at high concentrations
2-(2,4-Dichlorophenoxy)propionic acid C₉H₈Cl₂O₃ Dichlorophenoxy and propionic acid Herbicidal activity; disrupts plant growth pathways OSHA-regulated; requires exposure monitoring

Key Comparative Insights

Substituent Electronic Effects: Propoxy vs. Phenoxy: Propoxy groups (aliphatic) in this compound likely increase flexibility and reduce π-π interactions compared to phenoxy analogs, enhancing solubility in lipid-rich environments . Thioamide vs.

Biological Activity: Phenoxyacetamides are explored for antimicrobial and anticancer properties due to aromatic ring interactions with biological targets . In contrast, this compound’s aliphatic substituents may favor membrane permeability. 2-(2,4-Dichlorophenoxy)propionic acid’s herbicidal action highlights how electron-withdrawing chlorine atoms enhance bioactivity, a feature absent in propoxy derivatives .

Synthetic Considerations: Benzilic acid’s synthesis involves benzoin condensation, whereas 2-phenoxyacetamides are typically prepared via nucleophilic substitution (e.g., Scheme 1 in ). Propoxy analogs may follow similar routes but require longer-chain alkoxy precursors.

Hazard Profiles: Thioacetamides and chlorinated phenoxy compounds (e.g., 2,2-Difluorothioacetamide, 2-(2,4-Dichlorophenoxy)propionic acid) exhibit higher regulatory scrutiny due to toxicity risks . Propoxyacetamides, lacking electronegative substituents, may pose lower risks, though data are scarce.

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